molecular formula C12H10N4S B8783785 5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 501696-28-2

5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B8783785
CAS RN: 501696-28-2
M. Wt: 242.30 g/mol
InChI Key: HKNAOIMDZKNBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H10N4S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

501696-28-2

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

5-(4-aminophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,13H2,(H2,14,15,16)

InChI Key

HKNAOIMDZKNBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Example 58C (0.5 g, 1.83 mmol) in THF (30 mL), water (15 mL), and ethanol (40 mL) was heated to 50° C., treated with iron powder (0.616 g, 11.02 mmol), heated to between 70 and 80° C. for two hours, and filtered while hot through diatomaceous earth (Celite®). The pad was washed with TBF (10 mL) and ethanol and the combined filtrates were concentrated. The residue was partitioned between water and ethyl acetate and the aqueous phase was extracted three times with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to give 0.432 g of the desired product. MS (CI) m/e 243 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.30 (s, 1H); 7.28 (s, 1H); 7.11 (d, J=8.4 Hz, 2H); 6.68 (d, J=8.4 Hz, 2H); 5.39 (br s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.616 g
Type
catalyst
Reaction Step Two

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